Obtusin

Descripción general

Descripción

Métodos De Preparación

Synthetic Routes and Reaction Conditions: Obtusin can be synthesized through several chemical routes. One common method involves the extraction of anthraquinones from the seeds of Cassia obtusifolia using solvents like ethanol or methanol. The extract is then purified using chromatographic techniques to isolate this compound .

Industrial Production Methods: In industrial settings, this compound is typically produced through large-scale extraction processes. The seeds of Cassia obtusifolia are harvested, dried, and ground into a fine powder. The powder is then subjected to solvent extraction, followed by purification steps such as crystallization and chromatography to obtain high-purity this compound .

Análisis De Reacciones Químicas

Types of Reactions: Obtusin undergoes various chemical reactions, including:

Oxidation: this compound can be oxidized to form different quinone derivatives.

Reduction: Reduction of this compound can yield hydroxyanthraquinones.

Substitution: this compound can undergo substitution reactions, particularly at the hydroxyl and methoxy groups.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

Substitution: Reagents like alkyl halides and acyl chlorides are employed under acidic or basic conditions.

Major Products:

Oxidation: Formation of anthraquinone derivatives.

Reduction: Production of hydroxyanthraquinones.

Substitution: Generation of alkylated or acylated this compound derivatives.

Aplicaciones Científicas De Investigación

Anti-Inflammatory Applications

Recent studies have highlighted the anti-inflammatory properties of aurantio-obtusin, a major anthraquinone compound from Semen Cassiae. Research conducted on RAW264.7 macrophage cells demonstrated that aurantio-obtusin significantly reduced the production of pro-inflammatory cytokines such as TNF-α and IL-6. It inhibited nitric oxide (NO) and prostaglandin E2 (PGE2) production, suggesting its potential as a therapeutic agent for inflammation-related diseases. The mechanism involves the suppression of nuclear factor-κB (NF-κB) activation in LPS-stimulated macrophages, indicating its role in modulating inflammatory responses .

Hepatotoxicity Studies

While aurantio-obtusin exhibits beneficial effects, studies have also reported its hepatotoxic potential. In a urine metabolomics study involving Sprague-Dawley rats, significant changes in urinary metabolites were observed after administration of aurantio-obtusin at varying doses. Twenty-three metabolites were identified as potential biomarkers for hepatotoxicity, with alterations in purine metabolism and bile acid biosynthesis being particularly notable . The findings suggest that while aurantio-obtusin may have therapeutic applications, careful consideration of its dosage is crucial to mitigate hepatotoxic risks.

Neuroprotective Effects

Aurantio-obtusin has been investigated for its neuroprotective properties, particularly in models of cerebral ischemia. Studies indicate that it can reduce neuronal damage in specific brain regions by modulating inflammatory pathways and protecting against oxidative stress. The compound demonstrated significant improvements in neuronal survival rates and reduced severity of damage in experimental models . These findings position aurantio-obtusin as a candidate for further research into treatments for neurodegenerative diseases.

Pharmacokinetics and Metabolism

Understanding the pharmacokinetics and metabolic pathways of aurantio-obtusin is essential for evaluating its safety and efficacy. Recent advancements using ultra-high-performance liquid chromatography coupled with mass spectrometry have enabled researchers to identify metabolites in plasma and tissues following administration. This research is pivotal for elucidating the compound's bioavailability and potential interactions within biological systems .

Summary Table of Applications

Mecanismo De Acción

Obtusin exerts its effects through multiple molecular targets and pathways:

Comparación Con Compuestos Similares

- Emodin

- Chrysophanol

- Physcion

- Aloe-emodin

- Rubrofusarin

Obtusin’s unique combination of pharmacological properties and its potential therapeutic applications make it a compound of significant interest in various fields of scientific research.

Actividad Biológica

Obtusin, an anthraquinone compound derived from the seeds of Cassia obtusifolia (also known as sicklepod), has garnered attention for its diverse biological activities, particularly its anti-inflammatory properties. This article delves into the biological activity of this compound, highlighting key research findings, mechanisms of action, and its potential therapeutic applications.

Chemical Structure and Properties

This compound is characterized by its anthraquinone structure, which is known for contributing to various biological activities. The molecular formula of this compound is C₁₄H₈O₅, and it exhibits a range of pharmacological effects, including anti-inflammatory, antioxidant, and neuroprotective properties.

Anti-Inflammatory Effects

Recent studies have demonstrated that this compound possesses significant anti-inflammatory activity. A notable investigation assessed the effects of aurantio-obtusin (a derivative of this compound) on lipopolysaccharide (LPS)-induced inflammation in RAW264.7 macrophages. The findings indicated that aurantio-obtusin effectively reduced the production of pro-inflammatory mediators such as nitric oxide (NO) and prostaglandin E₂ (PGE₂), while also inhibiting the expression of cyclooxygenase-2 (COX-2), tumor necrosis factor-alpha (TNF-α), and interleukin-6 (IL-6) in a concentration-dependent manner .

The anti-inflammatory mechanism of this compound involves the modulation of the nuclear factor kappa B (NF-κB) signaling pathway. Aurantio-obtusin was shown to inhibit LPS-induced NF-κB activation, leading to decreased expression of inflammatory cytokines and mediators . The following table summarizes the effects observed in vitro:

| Concentration | NO Production Inhibition (%) | PGE₂ Production Inhibition (%) | COX-2 Expression Inhibition (%) |

|---|---|---|---|

| 6.25 μM | 30% | 25% | 20% |

| 12.5 μM | 45% | 40% | 35% |

| 25 μM | 70% | 60% | 55% |

| 50 μM | 92% | 85% | 76% |

Neuroprotective Effects

In addition to its anti-inflammatory properties, this compound has been investigated for its neuroprotective effects. Research indicates that extracts from Cassia obtusifolia, including this compound, demonstrate potential in ameliorating amyloid beta-induced synaptic dysfunction associated with Alzheimer's disease. The active components were found to inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), enzymes involved in neurodegenerative processes .

Case Studies and Clinical Implications

Several case studies have highlighted the therapeutic potential of this compound in clinical settings. For instance, a study explored its application in treating inflammatory diseases and conditions characterized by oxidative stress. The results suggest that this compound may serve as a complementary therapeutic agent alongside conventional treatments for chronic inflammatory diseases .

Propiedades

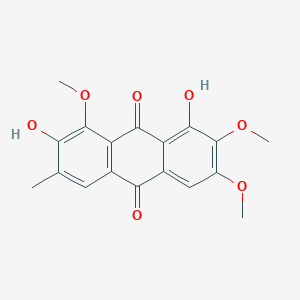

IUPAC Name |

1,7-dihydroxy-2,3,8-trimethoxy-6-methylanthracene-9,10-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H16O7/c1-7-5-8-12(18(25-4)13(7)19)15(21)11-9(14(8)20)6-10(23-2)17(24-3)16(11)22/h5-6,19,22H,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CFLNHFUPWNRWJA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(C(=C1O)OC)C(=O)C3=C(C(=C(C=C3C2=O)OC)OC)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H16O7 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20220869 | |

| Record name | 9,10-Anthracenedione, 1,7-dihydroxy-2,3,8-trimethoxy-6-methyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20220869 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

344.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

70588-05-5 | |

| Record name | Obtusin | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=70588-05-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 9,10-Anthracenedione, 1,7-dihydroxy-2,3,8-trimethoxy-6-methyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0070588055 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 9,10-Anthracenedione, 1,7-dihydroxy-2,3,8-trimethoxy-6-methyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20220869 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.